molecular formula C11H10FNS B1306751 4-(4-Fluorophenyl)-2,5-dimethylthiazole CAS No. 675856-63-0

4-(4-Fluorophenyl)-2,5-dimethylthiazole

Cat. No.: B1306751
CAS No.: 675856-63-0
M. Wt: 207.27 g/mol
InChI Key: BYLRJAPIHKXDNV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,5-dimethylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group at the 4-position and two methyl groups at the 2- and 5-positions makes this compound unique. It is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-fluoroacetophenone can be reacted with thioacetamide under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Fluorophenyl)-2,5-dimethylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,5-dimethylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-2,5-dimethylthiazole can be compared with other thiazole derivatives and fluorophenyl compounds:

Properties

IUPAC Name

4-(4-fluorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLRJAPIHKXDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392689
Record name 4-(4-Fluorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675856-63-0
Record name 4-(4-Fluorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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